Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate

Physicochemical property profiling Amine basicity modulation Drug-likeness optimization

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate (CAS 1373028-30-8) is a gem-difluorinated derivative of the 3-azabicyclo[3.3.1]nonane scaffold, bearing an ethyl ester at the bridgehead 1-position. It belongs to the class of conformationally constrained piperidine isosteres, where the bicyclic framework locks the nitrogen into a defined spatial orientation.

Molecular Formula C11H17F2NO2
Molecular Weight 233.25 g/mol
Cat. No. B15311844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate
Molecular FormulaC11H17F2NO2
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCCC(C1(F)F)CNC2
InChIInChI=1S/C11H17F2NO2/c1-2-16-9(15)10-5-3-4-8(6-14-7-10)11(10,12)13/h8,14H,2-7H2,1H3
InChIKeyIQIKSEJHRYZJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate: A Gem-Difluorinated Constrained Piperidine Isostere for Drug Discovery Procurement


Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate (CAS 1373028-30-8) is a gem-difluorinated derivative of the 3-azabicyclo[3.3.1]nonane scaffold, bearing an ethyl ester at the bridgehead 1-position. It belongs to the class of conformationally constrained piperidine isosteres, where the bicyclic framework locks the nitrogen into a defined spatial orientation [1]. The 9,9-difluoro substitution profoundly alters the compound’s physicochemical properties, making it a distinct chemical entity from its non-fluorinated parent, ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate (CAS 1330766-09-0). Commercial suppliers offer the compound at 98% purity with full analytical characterization including NMR, HPLC, and GC .

Why Non-Fluorinated or Differently Substituted 3-Azabicyclo[3.3.1]nonane Analogs Cannot Replace Ethyl 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate in Drug Discovery Programs


The gem-difluoro substitution at the 9-position of the bicyclic framework is not a minor structural variation; it triggers a cascade of physicochemical changes that fundamentally alter the compound's drug-like properties. Grygorenko et al. (2024) established that gem-difluorination of the 3-azabicyclo[3.3.1]nonane series significantly modulates both pKa(H) and LogP values, directly impacting ionization state at physiological pH, membrane permeability, and target engagement [1]. A procurement decision to substitute this compound with its non-fluorinated analog (CAS 1330766-09-0) or with the simpler 9,9-difluoro-3-azabicyclo[3.3.1]nonane lacking the ester handle would result in a chemically distinct entity with unpredictable biological outcomes, compromised synthetic utility, and invalid structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for Ethyl 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate Versus Closest Analogs


pKa Reduction via Gem-Difluoro Substitution: 1.5–2.0 Log Unit Decrease Compared to Non-Fluorinated Parent

The gem-difluoro substitution at the 9-position of the 3-azabicyclo[3.3.1]nonane scaffold substantially reduces the basicity of the secondary amine. The pKa of the free base of 9,9-difluoro-3-azabicyclo[3.3.1]nonane (the core scaffold of the target compound) is estimated to be in the range of 7.5–8.0, compared to approximately 9.2–9.8 for the non-fluorinated parent 3-azabicyclo[3.3.1]nonane, representing a decrease of 1.5–2.0 pKa units . This experimental trend is consistent with the systematic study by Grygorenko et al. (2024), who established the impact of fluorination on pKa(H) for the 3-azabicyclo[3.3.1]nonane series using experimental measurement [1].

Physicochemical property profiling Amine basicity modulation Drug-likeness optimization

LogP Modulation: Fluorination-Driven Lipophilicity Increase for Enhanced Membrane Penetration

The introduction of the gem-difluoro group at the 9-position increases the lipophilicity of the 3-azabicyclo[3.3.1]nonane scaffold. Grygorenko et al. (2024) experimentally measured LogP values for the 3-azabicyclo[3.3.1]nonane series and demonstrated that fluorination shifts LogP upward, consistent with the well-established effect of fluorine substitution on partition coefficients [1]. For context, the non-fluorinated ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate has a computed XLogP3-AA of 1.3 [2], while the target compound, bearing two fluorine atoms and an ethyl ester, is expected to show a measurable LogP increase. The journal's front cover specifically highlights 9,9-difluoro-3-azabicyclo[3.3.1]alkane as a promising fluorinated three-dimensional piperidine isostere [3].

Lipophilicity optimization Blood-brain barrier penetration Bioavailability prediction

Conformational Preorganization: Locked Chair-Chair Bicyclic Topology as a Three-Dimensional Piperidine Isostere

The 3-azabicyclo[3.3.1]nonane scaffold adopts a rigid chair-chair conformation that locks the secondary amine in a spatially defined orientation, contrasting with the conformational flexibility of monocyclic piperidine [1]. The target compound, with the 9,9-difluoro substitution, retains this conformational rigidity while adding the electronic effects of fluorine. Grygorenko et al. (2024) specifically propose gem-difluorinated 3-azabicyclo[3.n.1]alkanes as bicyclic piperidine isosteres for drug discovery, arguing that the three-dimensional scaffold offers advantages over flat aromatic or flexible monocyclic replacements in terms of target selectivity and intellectual property space [2]. The ethyl ester at the bridgehead 1-position provides a synthetic handle for further derivatization, distinguishing it from the simpler 9,9-difluoro-3-azabicyclo[3.3.1]nonane (CAS 1251925-17-3) that lacks this functionalization point.

Conformational restriction Scaffold-based drug design 3D pharmacophore

Validated Purity and Batch-to-Batch Analytical Reproducibility: 98% Assay with NMR, HPLC, and GC Characterization

Commercial sourcing of ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate from established suppliers provides 98% standard purity with tri-modal analytical characterization (NMR, HPLC, GC) for each batch . This contrasts with the variable purity levels and limited characterization available for custom-synthesized or lesser-known analogs such as 9,9-difluoro-3-azabicyclo[3.3.1]nonane (CAS 1251925-17-3, typical purity 95%+) . The presence of the ethyl ester chromophore facilitates HPLC-UV quantification, providing a reliable quality control metric that is not available for the non-esterified analog.

Quality control Batch reproducibility Analytical characterization

Recommended Application Scenarios for Ethyl 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate Based on Quantitative Differentiation Evidence


Piperidine Isostere Replacement in CNS Drug Discovery Programs Requiring Fine-Tuned Amine Basicity

The pKa reduction of 1.5–2.0 units relative to the non-fluorinated parent scaffold makes ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate particularly suitable for CNS-targeted programs where excessive basicity leads to hERG liability, lysosomal trapping, or poor brain penetration. Researchers should select this compound when the lead series requires a secondary amine with a pKa in the 7.5–8.0 range rather than the 9.2–9.8 range of the non-fluorinated analog [1]. The ester handle at the 1-position provides a versatile synthetic node for amide coupling, ester hydrolysis, or reduction, enabling rapid exploration of vectors extending from the bicyclic core .

Conformationally Constrained Scaffold for Fragment-Based Drug Discovery and 3D-Pharmacophore Library Synthesis

The locked chair-chair conformation of the 3-azabicyclo[3.3.1]nonane scaffold, combined with the electronic effects of gem-difluoro substitution, provides a well-defined three-dimensional pharmacophoric presentation for fragment-based screening libraries [1]. The target compound's Fsp3 value of 1.0 (completely saturated carbocyclic framework) aligns with the current emphasis in drug discovery on increasing molecular complexity and escaping flatland. The ethyl ester enables straightforward incorporation into parallel synthesis workflows to generate diverse amide and acid derivatives, positioning this compound as a core scaffold for library enumeration .

Physicochemical Property Modulation for Oral Bioavailability Optimization in Lead Series

When a lead series based on monocyclic piperidine or non-fluorinated azabicyclic scaffolds suffers from poor oral absorption due to suboptimal LogP or excessive basicity, ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate offers a systematic remedy. The experimental LogP and pKa data established by Grygorenko et al. (2024) provide a quantitative framework for predicting the direction and magnitude of physicochemical property changes upon scaffold hopping [1]. The high commercial purity (98%) ensures that observed biological effects can be confidently attributed to the intended chemical structure rather than to impurities .

Synthesis of Bifunctional gem-Difluorinated Building Blocks via Ester Functional Group Interconversion

The ethyl ester at the bridgehead 1-position distinguishes this compound from the simpler 9,9-difluoro-3-azabicyclo[3.3.1]nonane (CAS 1251925-17-3) by providing a pre-installed functional group for rapid diversification. Grygorenko et al. (2024) demonstrated that the corresponding carboxylic acid, primary amine, and alcohol derivatives can be accessed from the ester precursor in good to excellent yields, making the target compound a strategic entry point into a family of bifunctional gem-difluorinated building blocks for medicinal chemistry [1]. The 98% purity and batch-to-batch analytical reproducibility ensure consistent outcomes in multi-step synthetic sequences .

Quote Request

Request a Quote for Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.